Butoxycaine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.30e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

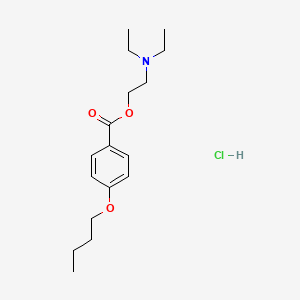

2-(diethylamino)ethyl 4-butoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-4-7-13-20-16-10-8-15(9-11-16)17(19)21-14-12-18(5-2)6-3;/h8-11H,4-7,12-14H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGCCLGDBQIELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178065 |

Source

|

| Record name | Butoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350-32-5 |

Source

|

| Record name | Benzoic acid, 4-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoxycaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMC188I8JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Butoxycaine Hydrochloride on Voltage-Gated Sodium Channels

This guide provides a detailed exploration of the molecular mechanisms underpinning the action of butoxycaine hydrochloride on voltage-gated sodium channels (VGSCs). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with nuanced insights into the biophysical interactions that define the pharmacological effects of this local anesthetic.

Introduction: The Molecular Basis of Local Anesthesia

Voltage-gated sodium channels are critical determinants of cellular excitability, responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in neurons and other excitable cells.[1] The α-subunit, the pore-forming component of the channel, is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2] The S5 and S6 segments from each domain form the central pore, which is the binding site for many local anesthetics.[1]

This compound, a para-aminobenzoic acid ester local anesthetic, exerts its therapeutic effect by reversibly blocking these channels, thereby preventing the generation and propagation of nerve impulses. Understanding the precise mechanism of this interaction at a molecular level is paramount for the rational design of novel anesthetic agents with improved efficacy and safety profiles.

The Modulated Receptor Hypothesis: A State-Dependent Interaction

The interaction of this compound with VGSCs is not a simple occlusion of the pore. Instead, it is a dynamic, state-dependent process best described by the Modulated Receptor Hypothesis . This model posits that the affinity of the local anesthetic for its binding site is dramatically influenced by the conformational state of the channel.[3][4] VGSCs cycle through three primary states:

-

Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed and has a low affinity for local anesthetics.

-

Open State: Upon membrane depolarization, the channel opens, allowing sodium ion influx. In this state, the affinity for local anesthetics increases significantly.

-

Inactivated State: Following a brief opening, the channel enters a non-conductive, inactivated state. This state exhibits the highest affinity for local anesthetics.[3][4]

This state-dependent binding explains the phenomenon of use-dependent block , where the anesthetic effect is more pronounced in rapidly firing neurons. Frequent action potentials increase the proportion of channels in the open and inactivated states, enhancing the binding of the drug and leading to a cumulative block.

The Binding Site and Molecular Determinants of Action

The binding site for local anesthetics, including butoxycaine, is located within the inner pore of the sodium channel.[5] Mutagenesis studies have identified key amino acid residues within the S6 transmembrane segments of domains I, III, and IV that are critical for local anesthetic binding.[5] The aromatic rings and the protonated amine group of the local anesthetic molecule are thought to interact with specific residues within this site.

Butoxycaine, being a tertiary amine, can exist in both a charged (protonated) and an uncharged (neutral) form. The uncharged form is more lipid-soluble and can readily cross the cell membrane to reach the cytoplasm. Once inside, the molecule re-equilibrates, and the charged form is believed to be the primary species that binds to the receptor site within the pore. This process is often referred to as "ion trapping".[2]

Visualizing the Mechanism of Action

The following diagram illustrates the state-dependent binding of butoxycaine to a voltage-gated sodium channel.

Caption: State-dependent binding of butoxycaine to voltage-gated sodium channels.

Quantitative Analysis of Butoxycaine's Effects

| Parameter | Bupivacaine | Lidocaine | Expected for Butoxycaine |

| Tonic Block IC50 (Resting State) | ~178 µM (neuronal)[6] | ~210 µM (TTXr neuronal)[7] | In the micromolar range, reflecting relatively low affinity for the resting state. |

| Phasic/Use-Dependent Block | Strong use-dependent block[6] | Strong use-dependent block[7] | Significant use-dependent block, particularly at higher stimulation frequencies. |

| Effect on Inactivation | Shifts the voltage-dependence of inactivation to more hyperpolarizing potentials.[8] | Shifts the voltage-dependence of inactivation to more hyperpolarizing potentials.[2] | A hyperpolarizing shift in the steady-state inactivation curve is anticipated. |

| Recovery from Inactivation | Prolongs recovery from inactivation.[7] | Prolongs recovery from inactivation. | An increase in the time constant of recovery from inactivation is expected. |

Note: The values for bupivacaine and lidocaine are from studies on specific channel subtypes and preparations, and are provided for illustrative purposes.

Experimental Protocol: Characterizing Butoxycaine's Interaction with VGSCs using Patch-Clamp Electrophysiology

The gold-standard technique for investigating the interaction of drugs with ion channels is patch-clamp electrophysiology . The whole-cell configuration is particularly well-suited for studying the effects of butoxycaine on VGSCs.

Step-by-Step Methodology

-

Cell Preparation:

-

Culture a suitable cell line expressing the voltage-gated sodium channel subtype of interest (e.g., HEK293 cells stably transfected with Nav1.7).

-

Alternatively, primary neuronal cultures (e.g., dorsal root ganglion neurons) can be used for studying native channels.

-

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

Butoxycaine Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in the external solution.

-

-

Electrophysiological Recording:

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal with a target cell and rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

-

-

Experimental Paradigms:

-

Tonic Block: Apply depolarizing voltage steps to elicit sodium currents before and after the application of various concentrations of butoxycaine. The reduction in peak current amplitude at a low stimulation frequency (e.g., 0.1 Hz) reflects the tonic block.

-

Use-Dependent Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) in the presence of butoxycaine. The progressive decrease in current amplitude during the train demonstrates use-dependent block.

-

Steady-State Inactivation: To assess the effect on inactivation, apply a series of pre-pulses to various potentials before a test pulse to a fixed potential. The resulting curve of normalized current versus pre-pulse potential will reveal any shift in the voltage-dependence of inactivation.

-

Recovery from Inactivation: Use a two-pulse protocol with a varying inter-pulse interval at a hyperpolarized potential to measure the time course of recovery from inactivation.

-

Experimental Workflow Diagram

Caption: Workflow for characterizing butoxycaine's effects using patch-clamp.

Conclusion and Future Directions

This compound, like other classical local anesthetics, functions as a state-dependent blocker of voltage-gated sodium channels. Its preferential binding to the open and inactivated states of the channel underlies its efficacy in silencing neuronal activity, particularly in tissues with high-frequency firing. While the precise quantitative details of its interaction with specific sodium channel isoforms remain to be fully elucidated, the principles of the modulated receptor hypothesis and the established binding site within the channel pore provide a robust framework for understanding its mechanism of action.

Future research should focus on obtaining detailed electrophysiological data for butoxycaine across the various VGSC subtypes (Nav1.1-1.9). Such studies will not only provide a more complete picture of its pharmacological profile but also inform the development of next-generation local anesthetics with enhanced subtype selectivity, potentially leading to improved therapeutic outcomes and reduced off-target effects.

References

-

Ragsdale, D. S., McPhee, J. C., Scheuer, T., & Catterall, W. A. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science, 265(5179), 1724–1728. [Link]

-

Strichartz, G. R., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology, 6(2), 120–127. [Link]

-

Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. The Journal of general physiology, 69(4), 497–515. [Link]

-

Zhang, H., Ji, H., Liu, Z., Ji, Y., You, X., Ding, G., & Cheng, Z. (2018). Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes. Acta biochimica et biophysica Sinica, 50(11), 1148–1155. [Link]

-

Valenzuela, C., Snyders, D. J., Bennett, P. B., Tamargo, J., & Hondeghem, L. M. (1995). Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes. Circulation, 92(10), 3014–3024. [Link]

-

Scholz, A., Kuboyama, K., Hempelmann, G., & Vogel, W. (1998). Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons. The Journal of physiology, 510 ( Pt 3), 787–801. [Link]

-

Strichartz, G. R., & Ritchie, J. M. (1987). Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? The Journal of general physiology, 90(2), 311–340. [Link]

-

Neumcke, B., Schwarz, W., & Stämpfli, R. (1981). Effects of benzocaine on the kinetics of normal and batrachotoxin-modified Na channels in frog node of Ranvier. Pflügers Archiv : European journal of physiology, 390(3), 230–236. [Link]

-

Körner, J., Meents, J., & Lampert, A. (2021). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 12, 788624. [Link]

-

Leffler, A., Frank, G., Kistner, K., & Dengler, R. (2017). Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine. Regional anesthesia and pain medicine, 42(4), 462–468. [Link]

-

Neumcke, B., Schwarz, W., & Stämpfli, R. (1981). Effects of benzocaine on the kinetics of normal and batrachotoxin-modified Na channels in frog node of Ranvier. Pflügers Archiv : European journal of physiology, 390(3), 230–236. [Link]

-

Bankston, J. R., & Kass, R. S. (2012). Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. British journal of pharmacology, 166(5), 1647–1658. [Link]

-

Keppel Hesselink, J. M. (2017). The quest for better analgesics for the treatment of peripheral neuropathic pain: navigating the sodium channels. Journal of Pain & Relief, 6(6), 1-5. [Link]

-

Sheets, M. F., & Hanck, D. A. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in pharmacology, 2, 61. [Link]

-

Du, Y., Garden, P. M., Wang, L., Zhorov, B. S., & Yost, C. S. (2014). Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin. ACS chemical neuroscience, 5(11), 1109–1119. [Link]

-

McCormack, K., Santos, S., Chapman, M. L., Krafte, D. S., Marron, B. E., West, C. W., … & McDonough, S. I. (2013). Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels. Proceedings of the National Academy of Sciences of the United States of America, 110(29), E2724–E2733. [Link]

-

Zhang, X. F., Liu, S., & Li, Y. J. (2016). Effects of sodium channel inhibitors on depolarization-induced action potentials in neuron-like cells differentiated from neural stem cell-like cells. Neural regeneration research, 11(1), 121–126. [Link]

-

Deuis, J. R., Wingerd, J. S., Winter, Z., Durek, T., Dekan, Z., Sousa, S. R., … & Vetter, I. (2020). Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. The Journal of pharmacology and experimental therapeutics, 374(1), 100–111. [Link]

-

Wang, G. K., & Strichartz, G. R. (2021). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 12, 649982. [Link]

-

Hanck, D. A., & Fozzard, H. A. (2010). Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity. Journal of cardiovascular electrophysiology, 21(9), 1068–1073. [Link]

-

Kaczmarek, K., & Corry, B. (2022). Computational Design of High-Affinity Blockers for Sodium Channel NaV1.2 from μ-Conotoxin KIIIA. Marine drugs, 20(2), 154. [Link]

-

Chahine, M., & O'Leary, M. E. (2017). Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. Handbook of experimental pharmacology, 246, 141–162. [Link]

Sources

- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Butoxycaine Hydrochloride for Research Applications

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of Butoxycaine hydrochloride (2-(diethylamino)ethyl 4-butoxybenzoate hydrochloride), a local anesthetic of the ester class.[1][2] Intended for researchers, chemists, and drug development professionals, this guide details a robust synthesis protocol via Fischer esterification, outlines comprehensive characterization methodologies, and emphasizes the causality behind experimental choices to ensure scientific integrity. By integrating detailed procedural steps with foundational chemical principles, this whitepaper serves as an authoritative resource for producing and validating high-purity this compound for research purposes.

Introduction to Butoxycaine

Butoxycaine is a local anesthetic belonging to the para-aminobenzoic acid ester class, structurally related to procaine.[3] Its mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve cell membranes.[1] This inhibition prevents the initiation and propagation of nerve impulses, resulting in a temporary loss of sensation.[1] The addition of a butoxy group to the benzoate ring increases the molecule's lipophilicity compared to simpler analogs, which can enhance its anesthetic potency.[3]

For research applications, particularly in pharmacology, toxicology, and medicinal chemistry, the availability of a well-characterized, high-purity standard of this compound is paramount. Impurities can lead to erroneous experimental results and misinterpretation of biological activity. This guide, therefore, presents a complete workflow from synthetic design to final analytical validation.

Synthetic Strategy and Design

The synthesis of Butoxycaine is most efficiently achieved through a classical Fischer esterification reaction. This approach involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1]

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a straightforward disconnection at the ester linkage. This bond can be retrosynthetically cleaved to yield 4-butoxybenzoic acid and 2-(diethylamino)ethanol. The final hydrochloride salt is formed in a subsequent step. This strategy is advantageous due to the commercial availability and relative stability of the starting materials.

Caption: Retrosynthetic analysis of Butoxycaine HCl.

Selection of Starting Materials and Reagents

-

4-Butoxybenzoic Acid: This is the carboxylic acid component, providing the aromatic ring and the lipophilic butoxy group.

-

2-(Diethylamino)ethanol: This amino alcohol provides the ester linkage point and the hydrophilic tertiary amine, which is crucial for forming the water-soluble hydrochloride salt.

-

Acid Catalyst: A strong acid such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

-

Solvent: A non-reactive solvent capable of azeotropically removing water (e.g., toluene) is often used to drive the equilibrium of the esterification reaction towards the product side.

Detailed Synthesis Protocol

This protocol describes the synthesis of Butoxycaine free base via Fischer esterification, followed by its conversion to the hydrochloride salt.

Step 1: Fischer Esterification

Rationale: This step forms the core ester structure of Butoxycaine. The reaction is conducted under reflux to provide the necessary activation energy and to facilitate the removal of water, a byproduct of the reaction.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-butoxybenzoic acid (1 equivalent), 2-(diethylamino)ethanol (1.2 equivalents), and toluene (approx. 5 mL per gram of carboxylic acid).

-

Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

Step 2: Work-up and Isolation of Free Base

Rationale: The work-up procedure is designed to neutralize the acid catalyst and remove unreacted starting materials, isolating the Butoxycaine free base.

Procedure:

-

Pour the cooled reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Butoxycaine free base as an oil.

Step 3: Formation of this compound

Rationale: The free base is often an oil and can be difficult to purify and handle. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to purify by recrystallization and is more suitable for formulation.

Procedure:

-

Dissolve the crude Butoxycaine oil in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in ether (ethereal HCl) or isopropanolic HCl dropwise while stirring.

-

The this compound salt will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove any remaining impurities.

Step 4: Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Procedure:

-

Select an appropriate solvent or solvent system (e.g., ethanol/ether).

-

Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Overall Synthesis Workflow

Caption: Workflow for the synthesis and purification of Butoxycaine HCl.

Physicochemical and Spectroscopic Characterization

After synthesis, it is imperative to confirm the identity, structure, and purity of the this compound.

Physical Properties

A preliminary assessment involves measuring the compound's physical properties and comparing them to literature values.

| Property | Expected Value |

| Molecular Formula | C₁₇H₂₈ClNO₃ |

| Molecular Weight | 329.9 g/mol [2] |

| Appearance | White crystalline solid |

| Melting Point | ~146°C[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR: Provides information on the number of different types of carbon atoms.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm): (Note: Exact shifts can vary. These are estimations based on analogous structures.)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.9-8.1 | d | 2H | Protons ortho to C=O |

| Ar-H | 6.8-7.0 | d | 2H | Protons ortho to -OBu |

| -O-CH₂ -CH₂- | 4.3-4.5 | t | 2H | Ester methylene |

| -O-CH₂ -(CH₂)₂-CH₃ | 3.9-4.1 | t | 2H | Butoxy methylene |

| -CH₂-N(CH₂ CH₃)₂ | 2.8-3.0 | t | 2H | Methylene adjacent to N |

| -CH₂-N(CH₂ CH₃)₂ | 2.5-2.7 | q | 4H | Diethylamino methylenes |

| -O-CH₂-CH₂ -CH₂-CH₃ | 1.7-1.9 | m | 2H | Butoxy methylene |

| -O-(CH₂)₂-CH₂ -CH₃ | 1.4-1.6 | m | 2H | Butoxy methylene |

| -CH₂-N(CH₂CH₃ )₂ | 1.0-1.2 | t | 6H | Diethylamino methyls |

| -O-(CH₂)₃-CH₃ | 0.9-1.0 | t | 3H | Butoxy methyl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides a unique "fingerprint" for the compound.[5]

Expected Characteristic IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3000-2850 | Strong | C-H (Alkyl) | Stretch |

| ~1710-1730 | Strong | C=O (Ester) | Stretch[6] |

| ~1600, ~1500 | Medium | C=C (Aromatic) | Stretch |

| ~1270 | Strong | C-O (Ester) | Stretch |

| ~1170 | Strong | C-O (Ether) | Stretch |

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For Butoxycaine (free base), the expected exact mass is 293.1991 g/mol .[1][7] The hydrochloride salt will not typically be observed as an intact ion.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound. A reverse-phase method is typically suitable for molecules like Butoxycaine.

HPLC Method Parameters

The following provides a starting point for method development. Parameters may need to be optimized. While specific methods for Butoxycaine are not abundant, methods for similar local anesthetics like Bupivacaine can be adapted.[8][9][10][11]

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)[10] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH ~6.5) (e.g., 50:50 v/v)[10] |

| Flow Rate | 1.0 mL/min[10] |

| Detection | UV at ~220-270 nm[9][10] |

| Injection Volume | 10-20 µL |

| Column Temp. | Ambient or 30°C |

Sample Preparation and Analysis Protocol

-

Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Create a series of dilutions from the stock solution to establish linearity (e.g., 25-150 µg/mL).[10]

-

Inject the standards and the sample solution into the HPLC system.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for research-grade material.

Characterization and Purity Workflow

Caption: Workflow for analytical characterization and purity validation.

Conclusion

The synthesis and rigorous characterization of this compound are essential for its reliable use in scientific research. The Fischer esterification route presented is a robust and scalable method for its preparation. Subsequent characterization using a suite of analytical techniques—NMR for structural elucidation, IR for functional group confirmation, MS for molecular weight verification, and HPLC for purity assessment—provides a self-validating system that ensures the final product meets the high standards required for research applications. Adherence to these detailed protocols will yield high-purity this compound, enabling accurate and reproducible scientific investigations.

References

-

SIELC Technologies. (n.d.). Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Bupivacaine on Primesep 200 Column. Retrieved from SIELC Technologies website. [Link]

-

National Center for Biotechnology Information. (n.d.). Butoxycaine. PubChem Compound Database. Retrieved from [Link]

- Kumar, A., & Saini, P. (2015). RP-HPLC method for the estimation of bupivacaine HCL in pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research.

- Shi, H., Wang, X., Zhai, X., Ghimire, D., Chen, B., & Xue, Q. (2020). Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC. Chinese Journal of Pharmaceuticals, 51(05), 620-625.

-

David Watson. (n.d.). Examples of IR spectra of drug molecules. Retrieved from [Link]

-

LibreTexts. (2023). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

- 1. Buy Butoxycaine | 3772-43-8 [smolecule.com]

- 2. This compound | C17H28ClNO3 | CID 16881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2350-32-5 | Benchchem [benchchem.com]

- 4. Butoxycainhydrochlorid | 2350-32-5 [chemicalbook.com]

- 5. 182.160.97.198:8080 [182.160.97.198:8080]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Butoxycaine | C17H27NO3 | CID 16882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. HPLC Method for Analysis of Bupivacaine on Primesep 200 Column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]

An In-Depth Technical Guide to the Physicochemical Properties and Aqueous Solubility of Butoxycaine Hydrochloride

Introduction

Butoxycaine hydrochloride (CAS: 2350-32-5), chemically known as 2-(diethylamino)ethyl 4-butoxybenzoate hydrochloride, is an ester-type local anesthetic.[1][2] Its efficacy and safety profile are intrinsically linked to its physicochemical properties. For researchers, formulation scientists, and drug development professionals, a comprehensive understanding of these characteristics is not merely academic; it is a foundational requirement for developing stable, effective, and bioavailable pharmaceutical products.

This guide provides an in-depth analysis of the core physicochemical parameters of this compound, with a specific focus on its behavior in aqueous solutions. We will move beyond simple data presentation to explore the causality behind these properties and provide robust, field-proven protocols for their experimental determination. The narrative is structured to empower the researcher with both theoretical understanding and practical, self-validating methodologies.

Section 1: Core Physicochemical Properties

The fundamental physicochemical characteristics of an active pharmaceutical ingredient (API) like this compound dictate its behavior from initial formulation to its interaction with biological systems. Key properties include molecular identity, melting point, the acid dissociation constant (pKa), and the partition coefficient (logP).

Molecular Identity and Key Properties

A precise understanding of the molecule's basic properties is the starting point for all further characterization.

| Property | Value | Source | Significance in Drug Development |

| IUPAC Name | 2-(diethylamino)ethyl 4-butoxybenzoate;hydrochloride | [3] | Unambiguous chemical identification. |

| Chemical Formula | C₁₇H₂₈ClNO₃ | [3] | Defines the elemental composition. |

| Molecular Weight | 329.9 g/mol | [3] | Essential for all stoichiometric calculations, including solution preparation and dosage calculations. |

| Melting Point | 146 °C | [4] | A key indicator of purity. A sharp melting point suggests high purity, while a broad range can indicate impurities or polymorphism. |

| pKa | (Not available in literature) | Critical determinant of ionization. Governs the solubility, absorption, and receptor binding of the molecule at physiological pH.[5] | |

| logP | (Not available in literature) | Measure of lipophilicity. Influences membrane permeability, potency, duration of action, and potential for toxicity.[5][6] |

The Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule exists in an equilibrium of 50% ionized (protonated) and 50% unionized (free base) forms.[7] For butoxycaine, a weak base, the tertiary amine in the side chain is the ionizable group. This equilibrium is paramount because the neutral free base is required to cross the lipid nerve membrane, while the protonated, cationic form is the active species that blocks the intracellular sodium channel.[5] A pKa value close to physiological pH (7.4) ensures that a sufficient fraction of the molecules is in the neutral form to facilitate rapid nerve penetration, thus leading to a faster onset of action.[5]

The relationship between pH, pKa, and the ionization state of butoxycaine can be visualized as follows:

Caption: Ionization equilibrium of butoxycaine as governed by pH relative to its pKa.

This protocol provides a robust method for determining the pKa of butoxycaine, ensuring accuracy through careful calibration and control of experimental conditions.[2][8]

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in deionized water to prepare a sample solution of known concentration (e.g., 1 mM).

-

To maintain a constant background, add a non-reacting salt like potassium chloride to a final concentration of 0.15 M. This minimizes fluctuations in ionic strength during titration.[2]

-

-

Titration Setup:

-

Transfer a precise volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature.

-

Place the calibrated pH electrode and a magnetic stir bar into the solution.

-

Gently purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can form carbonic acid and interfere with the results.[2]

-

-

Titration Process:

-

As this compound is the salt of a weak base, it will be titrated with a standardized strong base, typically 0.1 M NaOH.

-

Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH reaches a stable plateau in the high alkaline range (e.g., pH 12-12.5).[8]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[2] This is the midpoint of the buffer region on the titration curve.

-

The Partition Coefficient (LogP): A Measure of Lipophilicity

The n-octanol/water partition coefficient (P) is a measure of a compound's differential solubility between a lipophilic (n-octanol) and an aqueous phase. It is expressed as its logarithm (logP).[6]

LogP = log₁₀ ([solute in n-octanol] / [solute in aqueous phase])

A positive logP value indicates higher solubility in the lipid phase (lipophilic), while a negative value indicates higher solubility in the aqueous phase (hydrophilic).[6] This parameter is a cornerstone of drug design as it predicts a molecule's ability to cross biological membranes. For a local anesthetic like butoxycaine, an optimal logP is required to balance membrane permeability with sufficient aqueous solubility to be formulated and transported to the site of action.

The shake-flask method is the benchmark for direct, experimental determination of logP for values between -2 and 4.[1][9]

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours at the experimental temperature, followed by a separation period of at least 24 hours. This ensures that the two phases are in equilibrium before the experiment begins.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the aqueous phase. The concentration should be high enough for accurate quantification but should not exceed 0.01 M to avoid self-association.[4]

-

-

Partitioning:

-

In a suitable vessel (e.g., a centrifuge tube with a screw cap), combine the aqueous stock solution with the pre-saturated n-octanol. The volume ratio should be chosen based on the expected logP to ensure quantifiable concentrations in both phases.

-

Agitate the vessel at a constant temperature (e.g., 25 °C ± 1 °C) until equilibrium is reached. The time required should be determined in preliminary experiments but is typically between 30 minutes and several hours.

-

-

Phase Separation:

-

Separate the two phases completely. Centrifugation is the most effective method to prevent the formation of emulsions or micro-droplets, which can lead to erroneous results.

-

-

Quantification:

-

Accurately determine the concentration of butoxycaine in each phase using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

It is crucial to prepare calibration standards in the corresponding saturated phase (i.e., standards for the octanol phase are prepared in water-saturated octanol).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Express the final result as logP. The experiment should be performed in triplicate, and the final logP values should agree within ± 0.3 log units.[9]

-

Section 2: Aqueous Solubility Profile

The aqueous solubility of this compound is not a single value but a profile dependent on environmental conditions, primarily pH and temperature. As a hydrochloride salt of a weak base, its solubility is expected to be significantly higher in acidic conditions where the highly soluble cationic form predominates.

Influence of pH and Temperature

-

pH-Dependence: In solutions with a pH below the pKa, the equilibrium will heavily favor the protonated (cationic) form of butoxycaine, leading to high aqueous solubility. As the pH of the solution increases and approaches the pKa, the concentration of the less soluble free base form increases, causing a sharp decrease in total solubility. This pH-solubility profile is critical for predicting where the drug might precipitate in the body and for designing compatible formulations.

-

Temperature-Dependence: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[10][11] Quantifying this relationship is essential for defining storage conditions and predicting stability during heat sterilization processes.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method with HPLC Analysis)

This protocol is aligned with WHO recommendations for biopharmaceutics classification and provides a definitive measure of thermodynamic (equilibrium) solubility.[12]

Caption: Workflow for determining the equilibrium solubility of this compound.

-

Media Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., HCl buffer at pH 1.2, acetate buffer at pH 4.5, and phosphate buffers at pH 6.8 and 7.4).[13]

-

Equilibration:

-

Add an excess amount of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Place the vials in a constant temperature shaker bath (e.g., 37 ± 1 °C for biopharmaceutical relevance).[12]

-

Agitate the samples for a predetermined period (e.g., 48 hours) or until equilibrium is confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) and observing no further increase in concentration.

-

-

Sampling and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant.

-

Immediately filter the sample through a fine, inert syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.[14]

-

Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

-

HPLC Quantification:

-

Develop and validate a stability-indicating HPLC method for butoxycaine. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point.

-

Prepare a multi-point calibration curve (typically 5-6 standards) of this compound of known concentrations.[12]

-

Inject the prepared samples and quantify the concentration based on the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility at that specific pH and temperature.

-

Perform each determination in at least triplicate.[12]

-

Section 3: Stability in Aqueous Solutions

The chemical stability of butoxycaine in aqueous solution is primarily dictated by the susceptibility of its ester linkage to hydrolysis.[15][16] This degradation pathway breaks the molecule into 4-butoxybenzoic acid and 2-(diethylamino)ethanol, leading to a loss of anesthetic activity.[16]

-

Mechanism: Ester hydrolysis can be catalyzed by both acid (H⁺) and base (OH⁻). Therefore, the rate of hydrolysis is pH-dependent, often exhibiting a U-shaped curve with the greatest stability occurring at a specific pH, typically in the mid-acidic range (pH 3-5) for similar ester anesthetics.

-

Significance: Understanding the hydrolysis kinetics is crucial for selecting appropriate pH and buffer systems for liquid formulations, defining the product's shelf-life, and establishing appropriate storage conditions.

A stability-indicating HPLC method, capable of separating the intact butoxycaine from its degradation products, is essential for monitoring its stability over time under various pH and temperature conditions.

Conclusion

The physicochemical properties and solubility of this compound are not static data points but dynamic characteristics that govern its performance as a pharmaceutical agent. A thorough experimental determination of its pKa and logP is essential for predicting its absorption and mechanism of action. Its aqueous solubility is profoundly dependent on pH, a direct consequence of its pKa, and this relationship must be quantified to develop stable and effective liquid formulations. The inherent instability of the ester linkage necessitates careful formulation design to minimize hydrolytic degradation. By employing the robust, self-validating protocols detailed in this guide, researchers and developers can generate the high-quality data needed to navigate the complexities of formulation, ensure product stability, and ultimately unlock the full therapeutic potential of this compound.

References

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. 1995. [Link]

-

OECD. Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. 2006. [Link]

-

OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

Garrido, J. et al. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. 2020. [Link]

-

ResearchGate. Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. 2024. [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. 2013. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Chromatography Forum. how can i test the solubility in hplc please ?. 2009. [Link]

-

World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. 2018. [Link]

-

Liu, X. et al. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH Public Access. 2011. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. [Link]

-

Pocket Dentistry. Local Anesthetics. 2024. [Link]

-

Khadikar, P. et al. Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research. 2018. [Link]

-

Zafar, S. et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. 2014. [Link]

-

de Souza, J. et al. Intrinsic dissolution simulation of highly and poorly soluble drugs for BCS solubility classification. Brazilian Journal of Pharmaceutical Sciences. 2017. [Link]

-

Işık, M. et al. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. Journal of Computer-Aided Molecular Design. 2019. [Link]

-

R Discovery. pH-Dependent solubility and dissolution of bupivacaine and its relevance to the formulation of a controlled release system. 1993. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16881, this compound. [Link]

-

Gao, D. et al. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase. Journal of the American Chemical Society. 2006. [Link]

-

Perlovich, G. et al. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. 2021. [Link]

-

Semantic Scholar. Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. 2020. [Link]

-

ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. 2021. [Link]

-

Nakano, N. I. Temperature-dependent aqueous solubilities of lidocaine, mepivacaine, and bupivacaine. Journal of Pharmaceutical Sciences. 1979. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. 2024. [Link]

-

Semantic Scholar. The kinetics of the hydrolysis of procaine. 1952. [Link]

-

Semantic Scholar. pH-Dependent solubility and dissolution of bupivacaine and its relevance to the formulation of a controlled release system. 1993. [Link]

-

Domańska, U. et al. pKa and solubility of drugs in water, ethanol, and 1-octanol. Journal of Physical Chemistry B. 2009. [Link]

-

ResearchGate. Determination and correlation of solubility with thermodynamic analysis of lidocaine hydrochloride in pure and binary solvents. 2021. [Link]

-

Lalka, D. et al. Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. Clinical Pharmacology and Therapeutics. 1978. [Link]

-

ResearchGate. Methods for the determination of local anesthetic agents. 2013. [Link]

-

ResearchGate. Thermodynamic Study of the Solubility of Benzocaine in some Organic and Aqueous Solvents. 2013. [Link]

-

ResearchGate. Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. 2008. [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. This compound | C17H28ClNO3 | CID 16881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enfo.hu [enfo.hu]

- 5. This compound | 2350-32-5 | Benchchem [benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Local Anesthetics | Pocket Dentistry [pocketdentistry.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Buy Butoxycaine | 3772-43-8 [smolecule.com]

In Vitro Evaluation of Butoxycaine Hydrochloride's Anesthetic Potential: A Methodological Framework

An In-Depth Technical Guide

This guide provides a comprehensive framework for the robust in vitro evaluation of Butoxycaine hydrochloride, a potential local anesthetic agent. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each experimental step. Our approach is rooted in establishing a self-validating system of assays that collectively build a detailed profile of the compound's efficacy, mechanism, and safety at the cellular and tissue levels.

Introduction: Characterizing this compound

Butoxycaine is an ester-type local anesthetic.[1] A thorough in vitro characterization is the foundational step in determining its clinical potential. This process de-risks further development by establishing a clear mechanistic and safety profile before advancing to more complex models. This guide outlines a logical, multi-tiered approach, beginning with target engagement and mechanism of action, proceeding to functional validation in neural tissue, and concluding with essential safety and biocompatibility assessments.

Below are the core physicochemical properties of the hydrochloride salt form of the molecule.[2][3]

| Property | Value | Source |

| IUPAC Name | 2-(diethylamino)ethyl 4-butoxybenzoate;hydrochloride | [3] |

| Molecular Formula | C₁₇H₂₈ClNO₃ | [3] |

| Molecular Weight | 329.9 g/mol | [3] |

| CAS Number | 2350-32-5 | [3] |

Part 1: The Molecular Target — Mechanism of Action at the Voltage-Gated Sodium Channel

The primary mechanism for all local anesthetics is the blockade of voltage-gated sodium channels (Navs) within the neuronal membrane. These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential.[4] By physically or allosterically occluding the channel's inner pore, Butoxycaine prevents depolarization, thereby blocking the initiation and conduction of nerve impulses.[5][6]

The effectiveness of this blockade is state-dependent; the anesthetic molecule typically has a higher affinity for the open and inactivated states of the channel than for the resting state.[7] This "use-dependent" block is a critical characteristic, meaning the anesthetic is more effective on rapidly firing neurons, such as those transmitting pain signals.

Caption: Mechanism of Butoxycaine HCl blocking the neuronal voltage-gated sodium channel.

Part 2: Core Efficacy Evaluation — Nerve Excitability Models

To validate the anesthetic potential of Butoxycaine, a two-tiered approach is essential: a cellular-level assay to determine potency and a tissue-level assay to confirm functional nerve block.

Cellular Level: Patch-Clamp Electrophysiology in HEK-293 Cells

Causality: The patch-clamp technique is the gold standard for studying ion channel pharmacology. It allows for direct measurement of the effect of a compound on the flow of ions through specific channels. Human Embryonic Kidney (HEK-293) cells are an ideal model because they can be engineered to stably express specific human Nav channel subtypes (e.g., Nav1.7, a key pain target), providing a clean and highly controlled system to quantify potency (IC₅₀) and mechanism.[8][9] While HEK-293 cells do express some endogenous sodium channels, using a stably transfected cell line with high expression levels of the target channel ensures that the measured effect is primarily due to the interaction with that specific subtype.[8][10]

Experimental Protocol: Whole-Cell Voltage-Clamp Assay

-

Cell Culture: Culture HEK-293 cells stably expressing the human Nav channel subtype of interest in appropriate media until they reach 70-80% confluency.

-

Cell Preparation: Dissociate cells using a gentle enzyme (e.g., TrypLE) and re-plate them onto glass coverslips at a low density suitable for patch-clamping. Allow cells to adhere for at least 2-4 hours before recording.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

Butoxycaine Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in the external solution to achieve the final desired test concentrations.

-

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, approach a single, healthy-looking cell with a glass micropipette (resistance 2-5 MΩ) filled with the internal solution.

-

Form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Rupture the cell membrane patch under the pipette tip to achieve the "whole-cell" configuration.

-

-

Voltage Protocol & Data Acquisition:

-

Hold the cell at a negative potential (e.g., -120 mV) to ensure all Nav channels are in the resting state.

-

Apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.

-

Establish a stable baseline recording for 2-3 minutes.

-

Perfuse the cell with increasing concentrations of this compound, applying the voltage protocol at regular intervals (e.g., every 10 seconds) until a steady-state block is achieved at each concentration.

-

-

Data Analysis: Measure the peak inward current at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the logarithm of the Butoxycaine concentration. Fit the data to a Hill equation to determine the IC₅₀ value.

Caption: Experimental workflow for patch-clamp evaluation of Butoxycaine HCl.

Representative Data Presentation

| Concentration (µM) | Peak Current (pA) | % Inhibition |

| 0 (Control) | -2500 | 0 |

| 1 | -2250 | 10 |

| 10 | -1875 | 25 |

| 50 | -1250 | 50 |

| 100 | -750 | 70 |

| 500 | -250 | 90 |

| Calculated IC₅₀ | 50 µM |

Tissue Level: Isolated Sciatic Nerve Model

Causality: While single-cell assays provide potency data, they do not account for tissue penetration, lipid solubility, and effects on a population of diverse nerve fibers (myelinated, unmyelinated). The isolated sciatic nerve preparation serves as a crucial ex vivo model to measure the functional block of a compound action potential (CAP), which is the summed electrical signal from all the axons in the nerve.[11][12] This provides a more physiologically relevant measure of anesthetic activity, including onset and recovery kinetics.[12]

Experimental Protocol: Compound Action Potential Assay

-

Tissue Dissection: Humanely euthanize a rodent (e.g., a Wistar rat) in accordance with institutional guidelines. Carefully dissect the sciatic nerve from the sciatic notch to the tibial and peroneal branches.[13]

-

Nerve Mounting: Immediately place the dissected nerve in a temperature-controlled recording chamber filled with oxygenated Krebs solution. Mount the nerve across a series of silver-silver chloride electrodes for stimulation and recording.

-

Solution Preparation:

-

Krebs Solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose. Bubble continuously with 95% O₂ / 5% CO₂.

-

Butoxycaine Test Solutions: Prepare desired concentrations of this compound in Krebs solution.

-

-

Recording Setup:

-

Place a stimulating electrode at the proximal end of the nerve and recording electrodes more distally.

-

Use a stimulator to deliver a supramaximal square-wave pulse (e.g., 0.1 ms duration) to elicit a stable compound action potential (CAP).

-

Amplify and digitize the recorded CAP signal.

-

-

Experimental Procedure:

-

Allow the nerve to equilibrate in the chamber for at least 60 minutes, perfusing with fresh Krebs solution, until a stable CAP is recorded.

-

Record a baseline CAP.

-

Switch the perfusion to the Butoxycaine test solution. Record the CAP at regular intervals (e.g., every 2 minutes) to monitor the onset of the block.

-

Continue until the CAP amplitude reaches a steady-state minimum.

-

Switch the perfusion back to the control Krebs solution (washout) and monitor the recovery of the CAP amplitude.

-

-

Data Analysis: Measure the amplitude of the CAP over time. Express the amplitude as a percentage of the initial baseline. Key parameters to quantify are:

-

Potency: The concentration required to produce a 50% reduction in CAP amplitude (EC₅₀).

-

Onset Time: The time taken to reach maximum block.

-

Recovery Time: The time taken for the CAP to return to a certain percentage (e.g., 90%) of baseline after washout.

-

Caption: Workflow for evaluating Butoxycaine HCl on an isolated sciatic nerve preparation.

Part 3: Safety & Biocompatibility Profile — Cytotoxicity Assessment

Causality: All local anesthetics have the potential to be cytotoxic at high concentrations.[14] It is imperative to determine the concentration window between anesthetic efficacy (determined in Part 2) and cellular toxicity. This defines the preliminary therapeutic index. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] A reduction in metabolic activity is indicative of cytotoxicity. Evaluating toxicity in a relevant cell line, such as human fibroblasts (involved in wound healing), provides critical safety data.[16]

Experimental Protocol: MTT Cytotoxicity Assay on Human Fibroblasts

-

Cell Culture: Seed human fibroblast cells (e.g., NIH/3T3) into a 96-well plate at a density of ~10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and replace it with the medium containing the test concentrations. Include a "no drug" (vehicle) control and a "no cells" (blank) control.

-

Incubation: Incubate the plate for a clinically relevant period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The toxic effects of local anesthetics are known to be time- and concentration-dependent.[17][18]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.

-

Data Analysis:

-

Subtract the average absorbance of the "blank" wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100.

-

Plot the percent viability against the drug concentration to determine the concentration that reduces viability by 50% (CC₅₀).

-

Representative Data Presentation

| Butoxycaine HCl (µM) | % Cell Viability (24h) |

| 0 (Control) | 100 |

| 50 | 98 |

| 100 | 95 |

| 250 | 85 |

| 500 | 60 |

| 1000 | 45 |

| 2000 | 20 |

Conclusion

This in-depth guide outlines a logical and robust progression of in vitro assays to comprehensively evaluate the anesthetic potential of this compound. By systematically determining its mechanism of action, quantifying its potency on both cellular and tissue targets, and establishing its safety profile through cytotoxicity screening, researchers can build a high-confidence data package. This structured, mechanistically driven approach ensures that only the most promising and safest candidates are advanced in the drug development pipeline. The integration of these methods provides a self-validating framework that upholds the highest standards of scientific integrity.

References

-

Mihai, D., Vasile, C., Bulearca, A., Uritu, C., & Popa, M. (2012). An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. Journal of Medical and Surgical Research, 1. [Link]

-

Hadzic, A. (2021). How to Choose Local Anesthetics for Nerve Blocks - Crash course with Dr. Hadzic. NYSORA. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16882, Butoxycaine. Retrieved January 22, 2026, from [Link].

-

Moore, P. A., & Hersh, E. V. (2010). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 57(4), 177–187. [Link]

-

Herrmann, S., & Wicke, K. (2006). Local anesthetic inhibits HCN channel currents in HEK 293 cells. Anesthesiology, 105(4), 766-774. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16881, this compound. Retrieved January 22, 2026, from [Link].

-

Thalhammer, J. G., Vladimirov, M., & Strichartz, G. R. (1995). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesiology, 82(4), 1013–1025. [Link]

-

Korner, J., Albani, S., Sudha Bhagavath Eswaran, V., Roehl, A. B., Rossetti, G., & Lampert, A. (2022). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 13, 837088. [Link]

-

Lee, H. J., Kim, Y., & Kim, J. H. (2023). Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature. Journal of Clinical Medicine, 12(5), 1845. [Link]

-

Szałek, E., Karbownik, A., Sobańska, K., & Grześkowiak, E. (2023). Evaluation of the in vitro permeation parameters of topical ketoprofen and lidocaine hydrochloride from transdermal Pentravan® products through human skin. Farmacja Polska, 79(4), 205-212. [Link]

-

Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica, 32(8), 672–675. [Link]

-

He, H., & Soderlund, D. M. (2005). Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels. The Journal of Pharmacology and Experimental Therapeutics, 313(2), 648-655. [Link]

-

Piper, M. E., Kim, K. H., & Lee, J. (2024). The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. International Journal of Molecular Sciences, 25(1), 1. [Link]

-

Strichartz, G. R., & Catterall, W. A. (2012). The Sodium Channel as a Target for Local Anesthetic Drugs. In Pharmacology and Physiology for Anesthesiologists. [Link]

-

Nallagundla, S., Patnala, S., & Kanfer, I. (2021). Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of Lidocaine from a Nonaqueous. AAPS PharmSciTech, 22(6), 215. [Link]

-

de Jong, L., Hriljac, I., Grol, M. W., & Karrow, N. A. (2021). Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications. Frontiers in Toxicology, 3, 723321. [Link]

-

JoVE. (2013). Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice. [Link]

-

Scheuer, T. (2007). Local anaesthetic block of sodium channels: raising the barrier. The Journal of Physiology, 581(Pt 2), 441. [Link]

-

Franz-Montan, M., et al. (2015). In vitro permeation of gel formulations containing local anesthetics associated with poly-ε-caprolactone nanocapsules across pig oral mucosa. XXIII Congresso de Iniciação Científica da Unicamp. [Link]

-

Butterworth, J. (n.d.). Clinical Pharmacology of Local Anesthetics. NYSORA. Retrieved January 22, 2026, from [Link].

-

Afifiyan, F., & Spafford, J. D. (2000). Endogenous expression of the β1A sodium channel subunit in HEK‐293 cells. FEBS Letters, 485(1), 29-33. [Link]

-

Kroin, J. S., Buvanendran, A., Tuman, K. J., & Kerns, J. M. (2008). Local Anesthetic Sciatic Nerve Block and Nerve Fiber Damage in Diabetic Rats. Regional Anesthesia and Pain Medicine, 33(4), 307-313. [Link]

-

Li, R., et al. (2018). Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines. Brazilian Journal of Medical and Biological Research, 51(8), e7313. [Link]

-

Hasudungan, A. (2013). Pharmacology - Local Anaesthetic. YouTube. [Link]

-

Lee, H., Kim, Y., & Kim, J. (2023). Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature. Journal of Clinical Medicine, 12(5), 1845. [Link]

-

JoVE. (2022). Expression & Electrophysiological Recording-HEK-293T Cells- Preview. YouTube. [Link]

-

Atanasova, M., et al. (2022). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. Molecules, 27(19), 6296. [Link]

-

Zhang, Y., et al. (2023). Evaluation of a New Method of Sciatic Nerve Block: A Prospective Pilot Study. Journal of Pain Research, 16, 2085–2093. [Link]

-

Wikipedia. (n.d.). Bupivacaine. Retrieved January 22, 2026, from [Link].

-

Lab-Training. (2023). In vitro skin permeation study: Significance and symbolism. [Link]

-

Smith, M., et al. (2016). Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells. PLoS ONE, 11(8), e0160990. [Link]

-

Singh, N., et al. (2007). A sciatic nerve blockade method to differentiate drug-induced local anesthesia from neuromuscular blockade in mice. Journal of Pharmacological and Toxicological Methods, 55(1), 88-93. [Link]

-

Weigand, M. A., et al. (2009). In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth. British Journal of Anaesthesia, 102(4), 548–554. [Link]

-

Rajan, S., & Giri, M. (2021). A Comparative Evaluation of the Anaesthetic Properties of Bupivacaine Hydrochloride and Ketamine Hydrochloride with Dextrose Given Intrathec. Journal of Evidence-Based Medicine and Healthcare, 8(48), 4153-4157. [Link]

-

Creative Biolabs. (2023). Bupivacaine hydrochloride: mechanism of action, clinical applications and safety. [Link]

-

EmergRx. (2020). EmergRx || Bupivacaine || Drug No : 25. YouTube. [Link]

Sources

- 1. Butoxycainhydrochlorid | 2350-32-5 [chemicalbook.com]

- 2. Butoxycaine | C17H27NO3 | CID 16882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C17H28ClNO3 | CID 16881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bupivacaine hydrochloride: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 5. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Endogenous expression of the β1A sodium channel subunit in HEK‐293 cells [ouci.dntb.gov.ua]

- 11. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Video: Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice [jove.com]

- 14. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Navigating the Labyrinth of Early-Stage Drug Development: A Technical Guide to the Preliminary In Vitro Toxicity Screening of Butoxycaine Hydrochloride

In the relentless pursuit of novel therapeutic agents, the early identification of potential safety liabilities is paramount. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of Butoxycaine hydrochloride, a local anesthetic, utilizing robust in vitro cell culture models. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logically structured narrative that prioritizes scientific integrity, experimental causality, and actionable insights.

Introduction: De-risking this compound through Early In Vitro Profiling

This compound is a local anesthetic belonging to the ester class of these agents.[1] Its fundamental mechanism of action, like other local anesthetics, is presumed to involve the blockade of voltage-gated sodium channels in nerve membranes, thereby inhibiting the initiation and propagation of nerve impulses.[1][2][3] While efficacious in providing localized anesthesia, the introduction of any new chemical entity into the therapeutic arena necessitates a thorough evaluation of its safety profile.

In vitro toxicity studies serve as a critical first pass in this assessment, offering a cost-effective and high-throughput means to identify potential hazards to human health before advancing to more complex and resource-intensive preclinical animal studies.[4] The U.S. Food and Drug Administration (FDA) recommends that results from in vitro genetic toxicology studies be available before the initiation of Phase 1 clinical trials.[5] This guide outlines a multi-pronged approach to the preliminary toxicity screening of this compound, focusing on cytotoxicity, genotoxicity, and apoptosis—key indicators of adverse cellular responses.

Strategic Selection of Cell Culture Models: The Foundation of Meaningful Data

The choice of an appropriate cell line is a critical determinant of the relevance and translatability of in vitro toxicity data.[6] Given that local anesthetics can exert systemic effects, a panel of cell lines representing different tissue types is recommended for a comprehensive preliminary screen.

Recommended Cell Lines for Initial Screening:

| Cell Line | Tissue of Origin | Rationale for Inclusion |

| HepG2 | Human Hepatocellular Carcinoma | Represents the liver, a primary site of drug metabolism and a key organ for assessing potential hepatotoxicity.[1] |

| HEK293 | Human Embryonic Kidney | Represents the kidneys, which are crucial for drug excretion. These cells are also widely used for their ease of culture and transfection, providing a general indication of cytotoxicity.[1] |

| SH-SY5Y | Human Neuroblastoma | As a local anesthetic, the nervous system is a primary target. This neuronal cell line allows for the assessment of potential neurotoxicity.[7] |

| HaCaT | Human Keratinocytes | Represents the skin, a potential route of administration and a site for localized reactions. |

The selection of these cell lines provides a balanced approach, covering metabolic activation, systemic toxicity, target organ toxicity, and localized effects. All cell lines should be obtained from a reputable commercial source, such as the American Type Culture Collection (ATCC), to ensure identity and quality. Furthermore, it is imperative to conduct routine cell line characterization, including mycoplasma testing, to maintain the integrity of the experimental system.[8]

A Multi-Parametric Approach to Toxicity Assessment

A robust preliminary toxicity screen should encompass multiple endpoints to capture a broad spectrum of potential adverse cellular events. The following assays are recommended for the initial evaluation of this compound.